molecular formula C8H16N2O B7781623 (3R)-3-(dimethylamino)azepan-2-one

(3R)-3-(dimethylamino)azepan-2-one

Cat. No.: B7781623
M. Wt: 156.23 g/mol
InChI Key: CFZGIDYCUWFUJR-SSDOTTSWSA-N
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Description

(3R)-3-(dimethylamino)azepan-2-one is a chiral compound that belongs to the class of azepanes Azepanes are seven-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(dimethylamino)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a linear precursor containing a dimethylamino group and a carbonyl group. The reaction conditions often include the use of a strong base or acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(dimethylamino)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

(3R)-3-(dimethylamino)azepan-2-one has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in the study of enzyme-substrate interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(dimethylamino)azepan-2-one involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-(methylamino)azepan-2-one
  • (3R)-3-(ethylamino)azepan-2-one
  • (3R)-3-(dimethylamino)piperidine

Uniqueness

(3R)-3-(dimethylamino)azepan-2-one is unique due to its specific chiral configuration and the presence of the dimethylamino group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(3R)-3-(dimethylamino)azepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10(2)7-5-3-4-6-9-8(7)11/h7H,3-6H2,1-2H3,(H,9,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZGIDYCUWFUJR-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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